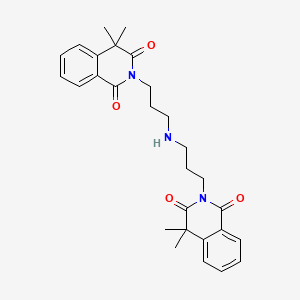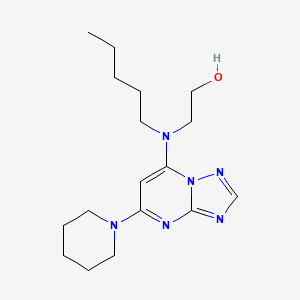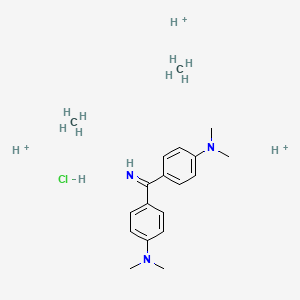
Auramine, phosphomolybdic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auramine, phosphomolybdic acid salt is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Oxidation and Degradation Studies
- Auramine has been studied for its oxidation properties induced by plasma with glow discharge electrolysis. It was found that the degradation rate of auramine can be significantly increased by prolonging the discharge time and increasing the pH value of the solution. Hydroxyl radicals were identified as the primary oxidants in auramine degradation, following a first-order kinetics model (Ke & Yanjie, 2005).
Photophysical Dynamics
- Auramine derivatives have been used as optical probes in studying photophysical dynamics, especially when bound to poly(methacrylic acid) (PMA). These derivatives demonstrate significant changes in photophysical properties depending on the solvent and pH, making them useful for monitoring copolymerization processes (Pereira & Gehlen, 2006).
Environmental Applications
- ZnS:Cu nanoparticles loaded on activated carbon were used for the ultrasound-assisted removal of Auramine-O from aqueous solutions. This study highlighted the potential of ZnS:Cu-NP-AC as an effective adsorbent for Auramine-O removal, achieving a high removal percentage under optimized conditions (Asfaram et al., 2015).
Ecotoxicity Evaluation
- Auramine dyes have been evaluated for their ecotoxicity to aquatic organisms across different trophic levels. The study calculated the predicted non-effect concentrations (PNEC) for Auramine and Auramine O, providing valuable data for future risk assessments in freshwater systems (Azevedo et al., 2020).
Medical Research Applications
- Auramine is used in microscopy for the detection of acid-fast bacilli. A study evaluated the effect of specimen-processing methods on the sensitivity of acid-fast bacillus (AFB) staining using auramine, demonstrating its utility in migrant tuberculosis screening programs (Laserson et al., 2005).
Eigenschaften
CAS-Nummer |
70179-86-1 |
|---|---|
Produktname |
Auramine, phosphomolybdic acid salt |
Molekularformel |
C19H33ClN3+3 |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydron;methane;hydrochloride |
InChI |
InChI=1S/C17H21N3.2CH4.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;;;/h5-12,18H,1-4H3;2*1H4;1H/p+3 |
InChI-Schlüssel |
SFCMICLSWLRSNQ-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |
Kanonische SMILES |
[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
70179-87-2 70179-86-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Auramine, phosphomolybdic acid salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



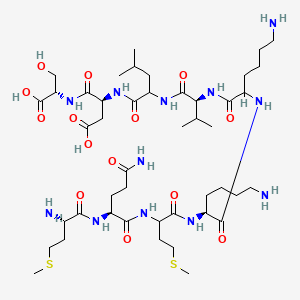
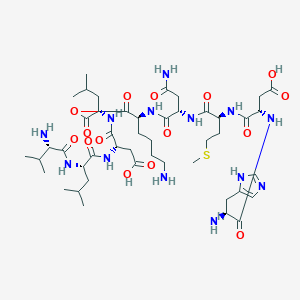
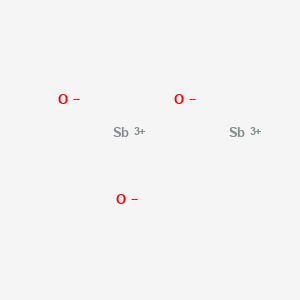
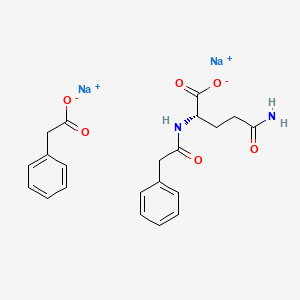
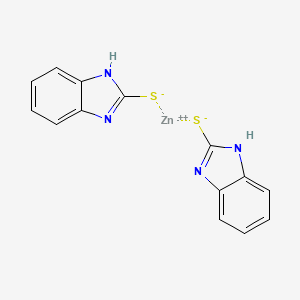
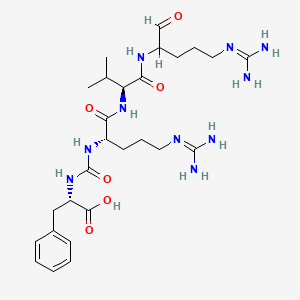
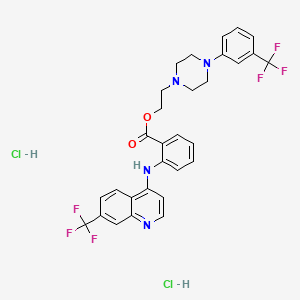
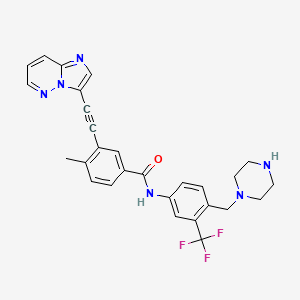
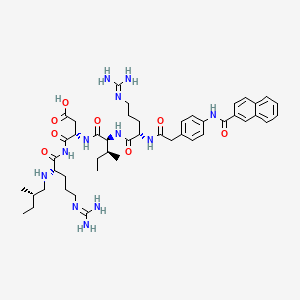
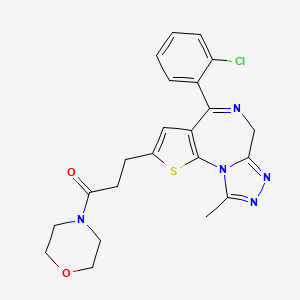
![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)
![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)
